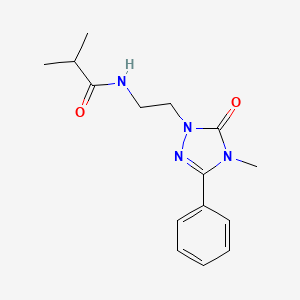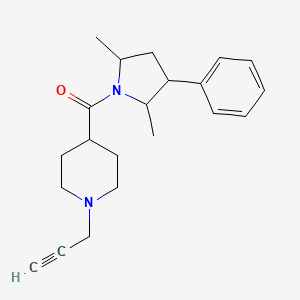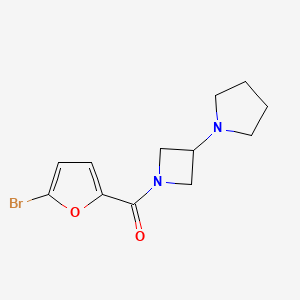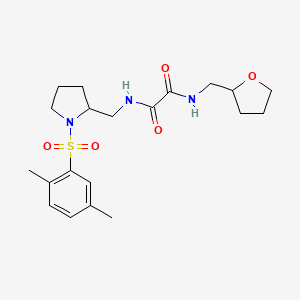
N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazole, a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) was discussed in a study .Molecular Structure Analysis
The molecular structure of pyrazole consists of a 5-member ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is common to a family of simple aromatic ring organic compounds known as Pyrazoles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Synthesis of Triazole Derivatives : Research on triazole derivatives emphasizes their synthesis through one-pot strategies and their structural elucidation using various spectroscopic methods. For example, Ahmed et al. (2016) detailed the synthesis and crystal structure analysis of 1,2,3-triazoles, highlighting the importance of such compounds in chemical research for their potential biological activities and applications in drug development (Ahmed et al., 2016).
Pharmacological Studies
Anticorrosion Applications : A study by Rahmani et al. (2019) explored the use of a novel triazole derivative as an anti-corrosion agent for mild steel in acidic environments. The findings suggest that triazole derivatives can effectively inhibit corrosion, pointing towards their utility in material science and engineering (Rahmani et al., 2019).
Antimicrobial Activities : Novel 1,2,3-triazole derivatives have been prepared and evaluated for their antimicrobial activities against Mycobacterium tuberculosis, showcasing the potential of triazole compounds in the treatment of infectious diseases (Boechat et al., 2011).
Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety, which is similar to the 1,2,4-triazole ring in the given compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
This can result in changes in the function of the target, which can lead to various biological effects .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole, a similar compound, is known to be highly soluble in water and other polar solvents , which could suggest similar properties for the given compound.
Result of Action
Similar compounds have been reported to show various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
Direcciones Futuras
The future directions for the research and development of pyrazole derivatives could involve further exploration of their biological and pharmacological activities . The increasing popularity of pyrazoles in several fields of science suggests that they could have wide applications in the synthesis of bioactive chemicals and reactions in various media .
Propiedades
IUPAC Name |
2-methyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)14(20)16-9-10-19-15(21)18(3)13(17-19)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCVLFTUOKMVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2869555.png)
![(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2869557.png)



![(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2869564.png)
![Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2869566.png)

![1-methyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2869570.png)
![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2869572.png)
![6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2869573.png)